molecular formula C16H18N8 B2953027 6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200040-15-7

6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2953027
CAS No.: 2200040-15-7
M. Wt: 322.376
InChI Key: ZBGXFWBKTRMKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a structurally complex molecule featuring a pyrimidine core substituted with a cyclopropyl group at position 4. The N-methyl and N-azetidin-3-yl groups form a bifurcated amine system, with the azetidine ring further functionalized by a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety. Its synthesis likely involves multi-step coupling reactions, with the azetidine and triazolopyridazine units introduced via nucleophilic substitution or cross-coupling methodologies .

Properties

IUPAC Name

6-cyclopropyl-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-22(16-6-13(11-2-3-11)17-9-18-16)12-7-23(8-12)15-5-4-14-20-19-10-24(14)21-15/h4-6,9-12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXFWBKTRMKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the azetidin-3-yl group and the cyclopropyl and pyrimidin-4-amine moieties. Common reagents used in these reactions include cyclopropylamine, methylamine, and various pyrimidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and triazolo[4,3-b]pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazolo[4,3-b]pyridazine and pyrimidine moieties are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its cyclopropyl-pyrimidine core and triazolopyridazine-azetidine side chain , distinguishing it from analogs in the evidence:

Compound Core Structure Key Substituents Molecular Features
Target Compound Pyrimidine Cyclopropyl, triazolopyridazin-azetidine Compact cyclopropyl enhances rigidity; azetidine improves solubility .
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9, ) Triazolopyridazine Methyl, pyridin-4-yl ethyl Pyridine ethyl chain may increase lipophilicity; methyl group simplifies synthesis.
7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine () Quinazoline Aminopyridinyl, methyl, p-tolyl Bulky p-tolyl group may hinder binding; aminopyridine enhances hydrogen bonding.
5o: N-ethyl-6-iodo-N-phenylquinazolin-4-amine () Quinazoline Iodo, ethyl, phenyl Iodo substituent enables radiolabeling; ethyl-phenyl improves metabolic stability.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely higher than Compound 9 (342.1 g/mol) due to the cyclopropyl and azetidine groups.
  • Solubility : The azetidine ring may improve aqueous solubility relative to quinazoline derivatives with hydrophobic substituents (e.g., p-tolyl in 7n) .
  • Stability: Cyclopropyl groups are known to enhance metabolic stability compared to larger alkyl chains (e.g., ethyl in 5o) .

Biological Activity

The compound 6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a member of the triazolo-pyridazine/pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity profiles, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N5O2C_{21}H_{22}N_5O_2, with a molecular weight of approximately 395.4 g/mol. The IUPAC name is [4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone . Its structure includes a triazolopyridazine core fused with an azetidine ring and various substituents that contribute to its biological activity.

Research indicates that compounds within this class exhibit inhibitory activity against various kinases, particularly c-Met kinase. This kinase is implicated in several cancers, making it a target for therapeutic intervention. The compound's ability to inhibit c-Met was assessed using in vitro assays.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of triazolo-pyridazine/pyrimidine exhibit significant cytotoxicity against cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values indicate that compound 12e , a structural analog related to our compound of interest, shows promising anti-cancer activity comparable to established drugs like Foretinib (IC50 = 0.019 μM) .

Apoptosis Induction

Further studies revealed that the compound could induce apoptosis in cancer cells. The acridine orange single staining test indicated that the compound promotes late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase .

Case Studies

A study conducted on various triazolo-pyridazine derivatives highlighted their potential as c-Met inhibitors. The most promising compounds exhibited moderate cytotoxicity and were further investigated for structural optimization to enhance their efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.